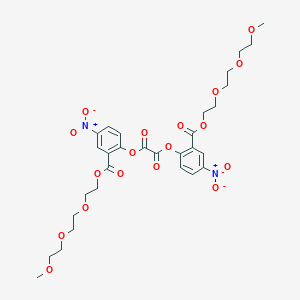
3-ビニルベンズアルデヒド
概要
説明
3-Vinylbenzaldehyde (3-VBA) is an important organic compound that has been widely used in the synthesis of various organic compounds. It is a colorless liquid with a pleasant odor and a boiling point of 118-119°C. 3-VBA is a versatile and useful building block for organic synthesis and is used in a variety of applications, including medicine, pharmaceuticals, and agrochemicals.
科学的研究の応用
2-(3-ビニルフェニル)-1,3-ジオキソランの調製
3-ビニルベンズアルデヒドは、2-(3-ビニルフェニル)-1,3-ジオキソランの調製に使用できます . この化合物は、さまざまな化学反応で使用でき、複雑な有機分子の合成に潜在的な用途があります .
さまざまな置換イミンの合成
3-ビニルベンズアルデヒドの別の用途は、さまざまな置換イミンの合成にあります . イミンは、有機化学および生化学において重要であり、多くの反応に関与しています。 それらは、医薬品、農薬、および染料の合成に使用されます .
2,4,5-トリフェニルイミダゾール部分を有するモノマー
3-ビニルベンズアルデヒドは、2,4,5-トリフェニルイミダゾール部分を有するモノマーの調製にも使用できます . このモノマーは、材料科学などのさまざまな分野で潜在的な用途があるポリマーの製造に使用できます .
ポリ(3-ビニルベンズアルデヒド-co-ジメチルアクリルアミド)コポリマー
3-ビニルベンズアルデヒドのもう1つの興味深い用途は、ポリ(3-ビニルベンズアルデヒド-co-ジメチルアクリルアミド)(PVBA-co-PDMA)コポリマーの調製にあります . これらのコポリマーは、ポリマー科学の分野でさまざまな用途を持つ可能性があります .
インダノンの合成
3-ビニルベンズアルデヒドは、金属および添加剤なしの条件下でインダノンの合成に使用できます . インダノンは、有機合成における重要な中間体であり、さまざまな医薬品の合成に使用されます
Safety and Hazards
作用機序
Target of Action
3-Vinylbenzaldehyde (3-VBAL) is a chemical compound that contains a vinyl group bonded to the aromatic ring of benzaldehyde The primary targets of 3-VBAL are not explicitly mentioned in the available literature
Biochemical Pathways
It has been mentioned that 3-vbal can undergo pulsed plasma polymerization , which suggests that it might interact with biological macromolecules and potentially affect various biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-VBAL is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 3-VBAL. For instance, the storage temperature for 3-VBAL is recommended to be 2-8°C , suggesting that temperature could affect its stability.
特性
IUPAC Name |
3-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19955-99-8 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
